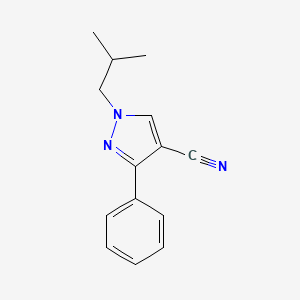
1-isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: 1-Isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile can be synthesized through a multi-component reaction involving aromatic aldehydes, malononitrile, and phenyl hydrazine . The reaction typically occurs under solvent-free conditions using a heterogeneous acid catalyst like sulfonated polyvinyl alcohol (SPVA), which provides high yields and is environmentally benign .
Industrial Production Methods: Industrial production methods for this compound often involve one-pot condensation reactions. For example, pyrazole-4-aldehydes can be condensed with hydroxylamine hydrochloride in the presence of formic acid, followed by dehydration using orthophosphoric acid to yield pyrazole-4-carbonitrile derivatives .
化学反応の分析
Types of Reactions: 1-Isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in DMSO to form pyrazole derivatives.
Reduction: Reduction reactions can be performed using hydrazine derivatives to yield pyrazoline intermediates.
Substitution: Substitution reactions often involve the use of aryl halides and copper catalysts to form N-arylpyrazoles.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO, and oxygen.
Reduction: Hydrazine derivatives.
Substitution: Aryl halides, copper catalysts, and bases like KOtBu.
Major Products:
Oxidation: Various pyrazole derivatives.
Reduction: Pyrazoline intermediates.
Substitution: N-arylpyrazoles.
科学的研究の応用
1-Isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:
作用機序
The mechanism of action of 1-isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to specific enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
類似化合物との比較
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Known for its tautomeric stability and biological activities.
1-Isobutyl-1H-pyrazole-4-boronic acid pinacol ester: Used in Suzuki-Miyaura cross-coupling reactions.
Uniqueness: 1-Isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile stands out due to its unique combination of isobutyl and phenyl groups, which enhance its chemical reactivity and biological activity compared to other pyrazole derivatives .
特性
分子式 |
C14H15N3 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
1-(2-methylpropyl)-3-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C14H15N3/c1-11(2)9-17-10-13(8-15)14(16-17)12-6-4-3-5-7-12/h3-7,10-11H,9H2,1-2H3 |
InChIキー |
WTBYHTSCGPWRGC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


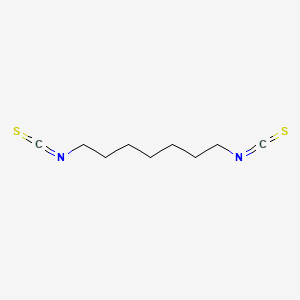
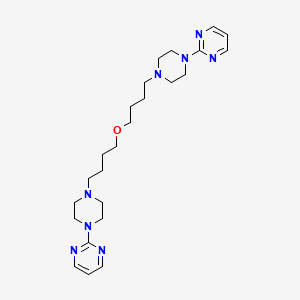
![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13427176.png)
![3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427182.png)
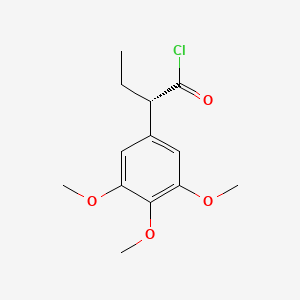
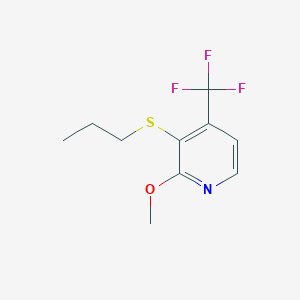
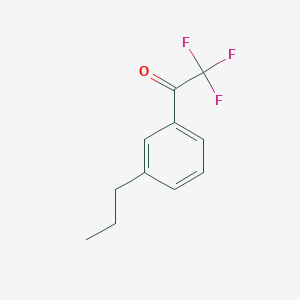

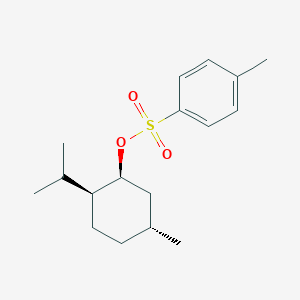
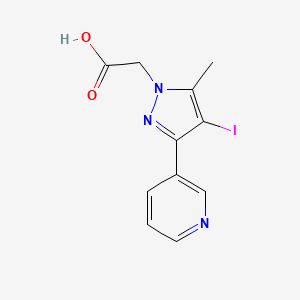
![trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuteriomethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13427213.png)
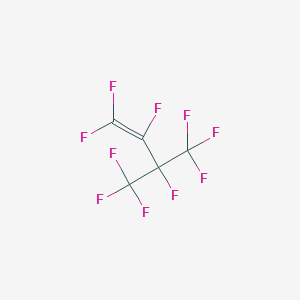
![(Z)-N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide](/img/structure/B13427221.png)
![1-tert-butyl-3-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea](/img/structure/B13427225.png)
